2-(Oxan-4-yl)ethanesulfonyl fluoride
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Overview
Description
2-(Oxan-4-yl)ethanesulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. Sulfonyl fluorides are known for their stability and reactivity, making them valuable in various chemical processes. This compound features a six-membered oxane ring attached to an ethanesulfonyl fluoride group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-4-yl)ethanesulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of oxane derivatives with ethanesulfonyl fluoride under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-4-yl)ethanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition Reactions: The oxane ring can undergo addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions often require mild conditions and can be catalyzed by bases or acids.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are commonly used.
Addition Reactions: Electrophiles like halogens and nucleophiles such as Grignard reagents are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield sulfonamides, sulfonate esters, and sulfonyl thiols, while oxidation and reduction reactions can produce various oxidized or reduced derivatives.
Scientific Research Applications
2-(Oxan-4-yl)ethanesulfonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-(Oxan-4-yl)ethanesulfonyl fluoride involves its reactivity with nucleophiles and electrophiles. The sulfonyl fluoride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations. This reactivity is harnessed in various applications, including enzyme inhibition and chemical modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-(2-Iodo-tetrafluoroethoxy)tetrafluoroethanesulfonyl fluoride: This compound features a similar sulfonyl fluoride group but with different substituents, leading to distinct reactivity and applications.
Sulfonyl Chlorides: These compounds are structurally similar but have a chlorine atom instead of a fluoride. They exhibit different reactivity and are used in different chemical processes.
Uniqueness
2-(Oxan-4-yl)ethanesulfonyl fluoride is unique due to its combination of an oxane ring and a sulfonyl fluoride group. This structure imparts specific chemical properties, such as stability and reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2-(oxan-4-yl)ethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FO3S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHGECIGMOWUKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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